Cholesteryl sulfate potassium salt

Overview

Description

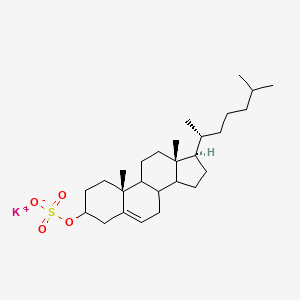

Cholesteryl sulfate potassium salt is a compound with the chemical formula C27H45KO4S . It is the product of the reaction of cholesterol with sulfuric acid . Its nature is white crystal or crystalline powder, soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .

Synthesis Analysis

The synthesis of Cholesteryl sulfate potassium salt can be achieved by reacting cholesterol with potassium sulfate . The reaction is usually carried out in ethanol solution, under the action of acid catalyst, cholesterol and sulfuric acid esterification reaction to produce Cholesteryl sulfate potassium salt .Molecular Structure Analysis

The empirical formula of Cholesteryl sulfate potassium salt is C27H45KO4S . The molecular weight is 504.81 .Chemical Reactions Analysis

Salts are formed when the hydrogen atom in an acid is replaced by a metal . For example, if we replace the H in HCl with a potassium atom, then the salt potassium chloride is formed, KCl .Physical And Chemical Properties Analysis

Cholesteryl sulfate potassium salt is a white crystal or crystalline powder . It is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .Scientific Research Applications

Skin Barrier Function and Cell Cohesion

Cholesteryl sulfate potassium salt plays a crucial role in maintaining skin barrier function and cell cohesion. Research indicates that cholesteryl sulfate is significantly reduced in the desquamated material of the skin, supporting the hypothesis that it serves in cell-to-cell cohesion within the stratum corneum. Its hydrolysis may be necessary to permit shedding of cells from the surface, suggesting a vital role in the process of desquamation and maintenance of skin integrity (Long et al., 2004).

Role in Solubilization of Liposomes

The solubilization of liposomes, modeling the stratum corneum (SC) lipids by sodium dodecyl sulfate (SDS), is influenced by the level of cholesteryl sulfate. The ability of SDS to saturate and solubilize SC liposomes decreases as the proportion of cholesteryl sulfate increases, demonstrating its significant impact on the skin barrier function and on the SC intercellular cohesion. This effect is directly related to the abnormalities in skin barrier function and highlights the importance of cholesteryl sulfate in the structural integrity of skin (Cocera et al., 2000).

Liquid-Crystalline Ionomers and Polymer Science

Cholesteryl sulfate potassium salt derivatives are used in the synthesis of liquid-crystalline ionomers, contributing to the understanding of phase behavior and the effect of ionic units on phase-transition temperatures. This research demonstrates the versatility of cholesteryl sulfate in modifying the phase behavior and properties of materials, making it a valuable component in the field of polymer science and materials engineering (Zang et al., 2004).

Stabilizing Role in Biological Systems

Cholesteryl sulfate plays a stabilizing role in various biological systems, including protecting erythrocytes from osmotic lysis and regulating sperm capacitation. It is a key regulatory molecule in cell membranes, influencing serine protease activities involved in blood clotting, fibrinolysis, and epidermal cell adhesion. Its functions in signal transduction, keratinocyte differentiation, and development of the barrier underline its broad impact on physiological processes (Strott & Higashi, 2003).

Nanomedicine and Drug Delivery

The modification of cholesterol into cholesteryl sulfate and its incorporation into synthetic nanomaterials and assemblies, such as liposomes and polymeric micelles, demonstrate its potential in the design of nanomedicines for drug encapsulation and intracellular delivery. This application leverages the natural roles of cholesterol in biological membranes to enhance the efficacy of drug delivery systems (Ercole et al., 2015).

Mechanism of Action

Target of Action

Cholesteryl sulfate potassium salt, also known as cholesterol sulfate (CS), primarily targets the Nuclear receptor ROR-alpha in humans . This receptor plays a crucial role in regulating gene expression and affecting cellular processes.

Mode of Action

CS is synthesized by sulfotransferase (SULT) 2B1b , an enzyme that catalyzes the transfer of a sulfonate group from PAPS (3’-phosphoadenosine-5’-phosphosulfate) to cholesterol . The interaction of CS with its targets leads to various physiological changes, such as the regulation of gene expression and modulation of cellular processes .

Biochemical Pathways

CS participates in several biochemical pathways. It is involved in the formation of cornified envelopes and the expression of keratinocyte differentiation markers in the epidermis . In the immune system, CS inhibits T cell signaling during thymocyte development . The CS/cholesterol ratio directly affects thymic selection for T cells, thereby participating in the shaping of the T cell receptor repertoire .

Pharmacokinetics

It is known that cs is widely distributed in the human body, including the skin, adrenal gland, liver, lung, brain, and endometrium . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CS.

Result of Action

CS regulates brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves . It also contributes to the development of many diseases by regulating the activity of functional proteins . For instance, CS is involved in the development of Alzheimer’s disease by promoting the aggregation of amyloid β-protein (Aβ) . It also has abnormal expression in a variety of cancers, and can interact with matrix metalloproteinase-7 (MMP-7) to induce the aggregation and metastasis of cancer cells .

Safety and Hazards

Future Directions

While there is not much information available on the future directions of Cholesteryl sulfate potassium salt, it is known that it has some important applications. It is used as a research compound in the pharmaceutical and medical fields for the study of biological processes related to cholesterol metabolism and cardiovascular diseases . It is also used as a surfactant and has the function of improving the properties and structure of certain polymeric materials .

properties

IUPAC Name |

potassium;[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21?,22?,23-,24?,25?,26+,27-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXURYUGUMKTQBU-ARGVXMBRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45KO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl sulfate potassium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)

![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B3371280.png)